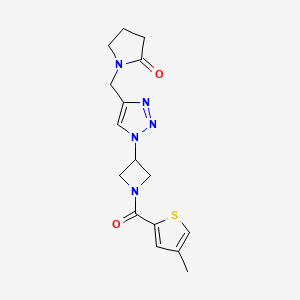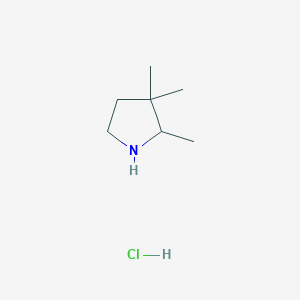![molecular formula C16H12N2O6 B2999742 [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate CAS No. 721901-88-8](/img/structure/B2999742.png)
[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is an organic compound that features a nitroaniline moiety linked to a formylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 3-nitroaniline with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The formyl group can be oxidized to a carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Conversion of the nitro group to an amino group results in the formation of [2-(3-Aminoanilino)-2-oxoethyl] 4-formylbenzoate.
Reduction: Oxidation of the formyl group yields [2-(3-Nitroanilino)-2-oxoethyl] 4-carboxybenzoate.
Substitution: Electrophilic substitution on the aromatic rings can lead to various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its nitroaniline moiety is particularly useful in investigating nitroreductase enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical modifications makes it a versatile intermediate in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can also participate in nucleophilic addition reactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the formylbenzoate group.
4-Formylbenzoic Acid: Contains the formyl group but lacks the nitroaniline moiety.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the additional functional groups.
Uniqueness
[2-(3-Nitroanilino)-2-oxoethyl] 4-formylbenzoate is unique due to the presence of both the nitroaniline and formylbenzoate groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
[2-(3-nitroanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-9-11-4-6-12(7-5-11)16(21)24-10-15(20)17-13-2-1-3-14(8-13)18(22)23/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEXHMNJUJJBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)



![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)
![2-[3-(3-methylbutoxy)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2999669.png)



![N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2999674.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)

